molecular formula C7H5FN2 B1443317 7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-01-7

7-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1443317
CAS No.: 1190321-01-7
M. Wt: 136.13 g/mol
InChI Key: GKDQPDBJDHUSHZ-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190321-01-7) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) family, a privileged scaffold known for its versatility in designing biologically active molecules. Derivatives based on this core structure have been identified as potent potassium-competitive acid blockers (P-CABs), which are therapeutic agents targeting gastric acid-related disorders . The strategic fluorine substitution at the 7-position can be leveraged to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this compound in molecular modeling and docking studies to design novel derivatives that access lipophilic sites and interact with polar residues in enzymatic targets . As a key synthetic precursor, it is employed in the synthesis of more complex pharmaceutical candidates. The compound requires storage under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDQPDBJDHUSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Privileged Scaffold

7-fluoro-1H-pyrrolo[2,3-c]pyridine, also known as 7-fluoro-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the azaindole family, it serves as a crucial bioisostere for the indole nucleus, a common motif in biologically active molecules. The strategic introduction of a nitrogen atom into the indole scaffold to form an azaindole can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing an additional hydrogen bond acceptor to enhance target binding affinity.[1][2] The further incorporation of a fluorine atom at the 7-position can profoundly influence the electronic properties of the ring system, potentially impacting pKa, binding interactions, and metabolic fate.

Pyrrolo[2,3-c]pyridines (6-azaindoles) are recognized as promising scaffolds in the development of therapeutic agents, particularly as kinase inhibitors and antiproliferative agents for diseases such as cancer and Alzheimer's disease.[3] Understanding the fundamental physicochemical properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is therefore paramount for its effective utilization in the design and development of novel therapeutics. This guide provides a comprehensive overview of its structural and physicochemical characteristics, methods for their determination, and the implications of these properties for drug development.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical profile is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 7-fluoro-1H-pyrrolo[2,3-c]pyridine is not extensively available in public literature, we can compile its basic identifiers and provide predicted values for its key properties based on computational models and data from closely related analogs.

Table 1: Core Identifiers for 7-fluoro-1H-pyrrolo[2,3-c]pyridine

IdentifierValueSource
CAS Number 1190321-01-7[4]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4]
SMILES Fc1nccc2c1[nH]cc2[4]

Table 2: Predicted Physicochemical Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine

PropertyPredicted ValueMethod of Prediction/Analogy
pKa ~13.28Based on the predicted pKa of the closely related 6-fluoro-7-azaindole.[5]
logP 1.5 - 2.0Estimated based on computational models for heterocyclic compounds.
Aqueous Solubility Low to moderateInferred from the general characteristics of azaindoles, which often show improved solubility over their indole counterparts.[2]
Melting Point No data available---
Boiling Point No data available---

Determination of Physicochemical Properties: Methodologies and Protocols

Accurate determination of physicochemical properties is critical. The following sections detail both experimental and computational approaches for characterizing 7-fluoro-1H-pyrrolo[2,3-c]pyridine.

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Potentiometric titration is a highly accurate method for pKa determination.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in a suitable co-solvent (e.g., methanol/water) prep2 Adjust to a known concentration (e.g., 1-5 mM) prep1->prep2 titrate1 Calibrate pH electrode with standard buffers prep2->titrate1 titrate2 Titrate with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrate1->titrate2 titrate3 Record pH as a function of titrant volume titrate2->titrate3 analysis1 Plot titration curve (pH vs. volume) titrate3->analysis1 analysis2 Determine inflection point(s) from the first or second derivative analysis1->analysis2 analysis3 Calculate pKa from the pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for experimental pKa determination using potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1-5 mM solution of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

In the absence of experimental data, computational methods can provide reliable pKa estimates. For heterocyclic compounds like 7-fluoro-1H-pyrrolo[2,3-c]pyridine, quantum chemical calculations or QSPR models are often employed. These models consider factors such as the electronic effects of the fluorine substituent and the nitrogen atoms within the bicyclic system.

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes.

RP-HPLC is a common and efficient method for estimating logP.

Workflow for logP Determination by RP-HPLC

G cluster_setup System Setup cluster_cal Calibration cluster_sample Sample Analysis setup1 Equilibrate a C18 column with a mobile phase (e.g., acetonitrile/water) cal1 Inject a series of standards with known logP values setup1->cal1 cal2 Record the retention time for each standard cal1->cal2 cal3 Create a calibration curve of log(k) vs. logP cal2->cal3 sample1 Inject the 7-fluoro-1H-pyrrolo[2,3-c]pyridine sample cal3->sample1 sample2 Determine its retention time and calculate log(k) sample1->sample2 sample3 Interpolate the logP value from the calibration curve sample2->sample3

Caption: Workflow for experimental logP determination using RP-HPLC.

Step-by-Step Methodology:

  • Calibration: A calibration curve is generated by injecting a series of compounds with known logP values onto a C18 HPLC column and recording their retention times.

  • Sample Analysis: 7-fluoro-1H-pyrrolo[2,3-c]pyridine is then injected under the same conditions, and its retention time is measured.

  • Calculation: The capacity factor (k) is calculated from the retention time, and the logP of the compound is determined by interpolation from the calibration curve.

Numerous computational models exist for predicting logP. These methods are typically based on fragmental contributions or atomic properties. For 7-fluoro-1H-pyrrolo[2,3-c]pyridine, these models would consider the contributions of the pyrrole and pyridine rings, as well as the fluoro substituent.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.

The OECD 105 guideline provides a standardized method for determining water solubility.

Step-by-Step Methodology:

  • Equilibration: An excess amount of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is added to a known volume of water in a flask.

  • Shaking: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Predicting the aqueous solubility of crystalline compounds is challenging as it depends on both the solvation energy and the crystal lattice energy. QSPR models are often used, which correlate solubility with various molecular descriptors.

Melting Point and Thermal Properties

The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound.

DSC is a powerful technique for determining the melting point and other thermal transitions.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of 7-fluoro-1H-pyrrolo[2,3-c]pyridine powder is sealed in an aluminum pan.

  • Heating Program: The sample and a reference pan are heated at a constant rate.

  • Data Acquisition: The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram.

Spectral Properties

Spectroscopic data are essential for the structural elucidation and characterization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules. For 7-fluoro-1H-pyrrolo[2,3-c]pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative. The ¹⁹F NMR spectrum, in particular, would provide a sensitive probe of the electronic environment around the fluorine atom.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolopyridine scaffold is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine

Implications for Drug Development

The physicochemical properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine have significant implications for its potential as a drug candidate:

  • Improved Solubility and Lipophilicity: As a bioisostere of indole, the 6-azaindole scaffold is often employed to enhance aqueous solubility and modulate lipophilicity, which can lead to improved pharmacokinetic profiles.[2]

  • Enhanced Target Binding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that may not be possible with an indole scaffold.[2] This can lead to increased potency and selectivity.

  • Metabolic Stability: The fluorine substituent can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.

  • Kinase Inhibition: The azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine portion of ATP.[6] This makes 7-fluoro-1H-pyrrolo[2,3-c]pyridine a promising starting point for the design of novel kinase inhibitors.

Conclusion

7-fluoro-1H-pyrrolo[2,3-c]pyridine is a valuable heterocyclic scaffold with significant potential in drug discovery. Its unique combination of a bioisosteric azaindole core and a strategically placed fluorine atom offers opportunities to fine-tune the physicochemical and pharmacological properties of lead compounds. A thorough understanding and characterization of its pKa, logP, solubility, and spectral properties are essential for its successful application in the development of new and effective therapeutics. The experimental and computational methodologies outlined in this guide provide a framework for researchers to comprehensively evaluate this and other novel chemical entities.

References

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The Emergence of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to its Putative Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 7-Azaindole and the Rise of Fluorinated Analogs

The quest for potent and selective modulators of cellular signaling pathways is a cornerstone of modern drug discovery. Within this landscape, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold"[1]. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, enzymes that are frequently dysregulated in diseases such as cancer and inflammatory disorders[2][3][4]. The 7-azaindole framework serves as an exceptional "hinge-binding" motif, forming critical hydrogen bonds within the kinase active site[2][5]. The strategic placement of a fluorine atom, as seen in 7-fluoro-1H-pyrrolo[2,3-c]pyridine, is a well-established medicinal chemistry tactic to enhance binding affinity, metabolic stability, and pharmacokinetic properties. While direct literature on 7-fluoro-1H-pyrrolo[2,3-c]pyridine is nascent, this guide will elucidate its highly probable mechanism of action by drawing upon the extensive research conducted on its parent 7-azaindole scaffold. We will delve into the molecular interactions governing kinase inhibition, explore the potential for targeting other cellular components, and provide detailed experimental protocols for researchers to rigorously test these hypotheses.

Part 1: The Core Mechanism - Competitive Kinase Inhibition

The predominant mechanism of action for 7-azaindole derivatives is the inhibition of protein kinases[6]. These compounds function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of substrate proteins. This action effectively blocks downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

The Structural Basis of Kinase Inhibition: The Hinge-Binding Motif

The efficacy of the 7-azaindole scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP within the kinase hinge region[7]. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a bidentate interaction with the backbone of the kinase hinge region[3][5]. This interaction is fundamental to the high affinity and broad applicability of this scaffold across the human kinome[8].

X-ray crystallography studies of various 7-azaindole derivatives in complex with different kinases have revealed several binding modes[3][5][8]:

  • Normal Binding Mode: This is the most frequently observed orientation, where the 7-azaindole core forms the canonical bidentate hydrogen bonds with the kinase hinge[5][8].

  • Flipped Binding Mode: In this orientation, the 7-azaindole scaffold is rotated 180 degrees relative to the normal mode, yet it still maintains hydrogen bond interactions with the hinge region[3][5].

  • Non-Hinge Binding Mode: In some instances, the 7-azaindole moiety may bind to a different part of the active site, particularly if the molecule contains another functional group that serves as the primary hinge binder[3][5].

The specific binding mode adopted by a 7-azaindole derivative is influenced by the substitution pattern on the core scaffold and the specific topology of the kinase active site[5].

G cluster_kinase Kinase Active Site cluster_inhibitor 7-Azaindole Scaffold Hinge Hinge Region ATP_Pocket ATP Binding Pocket Inhibitor 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Inhibitor->ATP_Pocket Occupies H_Donor Pyrrole NH (H-bond Donor) H_Donor->Hinge H-bonds to H_Acceptor Pyridine N (H-bond Acceptor) H_Acceptor->Hinge H-bonds to

Caption: Interaction of the 7-azaindole scaffold with the kinase active site.

Diverse Kinase Targets of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in various diseases. The specific kinase selectivity is dictated by the substituents on the 7-azaindole ring, which can be tailored to exploit unique features of the target kinase's active site[9].

Table 1: Examples of Kinase Families Targeted by 7-Azaindole Derivatives

Kinase FamilyTherapeutic AreaExample Derivative ActivityReference(s)
PI3K (Phosphoinositide 3-kinase) CancerSubnanomolar IC50 values against PI3Kγ.[10][11]
FGFR (Fibroblast Growth Factor Receptor) CancerPotent and selective covalent inhibition of FGFR4.[7][12]
FMS (Colony-Stimulating Factor 1 Receptor) Cancer, Inflammatory DisordersDevelopment of potent and selective FMS inhibitors.[13]
B-RAF Cancer (Melanoma)Vemurafenib, an FDA-approved B-RAF inhibitor.[2]
DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) Cancer (Glioblastoma)Nanomolar potency against DYRK1B and DYRK2.[9]

Part 2: Potential Alternative Mechanisms of Action

While kinase inhibition is the most probable mechanism of action for 7-fluoro-1H-pyrrolo[2,3-c]pyridine, the broader class of azaindole derivatives has been reported to interact with other cellular targets. Researchers should consider these possibilities when characterizing a novel compound from this class.

Tubulin Polymerization Inhibition

Some complex derivatives of pyrrolopyridines have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition. These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This mechanism is a hallmark of several successful anti-cancer agents.

STAT6 Inhibition

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4 and IL-13 signaling pathways, which are central to allergic and inflammatory responses[14][15]. Some 7-azaindole-related compounds have been developed as STAT6 inhibitors. These molecules can prevent the phosphorylation, dimerization, or nuclear translocation of STAT6, thereby blocking the transcription of pro-inflammatory genes[16][17].

G cluster_main Hypothesized Mechanisms of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine cluster_primary Primary Mechanism cluster_alternative Alternative Mechanisms Molecule 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Kinase Protein Kinase Molecule->Kinase Binds to ATP pocket Tubulin Tubulin Molecule->Tubulin STAT6 STAT6 Molecule->STAT6 Inhibition Inhibition of Phosphorylation Kinase->Inhibition Downstream Blocked Downstream Signaling Inhibition->Downstream Tubulin_Inhibition Inhibition of Polymerization Tubulin->Tubulin_Inhibition STAT6_Inhibition Inhibition of Activation STAT6->STAT6_Inhibition G cluster_workflow Experimental Workflow for Mechanism of Action Start Start with 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Biochemical In Vitro Kinase Assays (Biochemical) Start->Biochemical CellBased Cell-Based Assays Biochemical->CellBased Confirm target in cells WesternBlot Western Blot for Phospho-Proteins CellBased->WesternBlot Validate downstream effects Phenotypic Phenotypic Assays (Proliferation, Apoptosis) WesternBlot->Phenotypic Conclusion Determine Mechanism of Action Phenotypic->Conclusion

Caption: A streamlined workflow for elucidating the mechanism of action.

Assays for Alternative Mechanisms

If the compound shows weak or no kinase inhibition but still exhibits cellular activity, assays for alternative mechanisms should be performed.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules, typically by monitoring the change in absorbance at 340 nm.[18][19]

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • 7-fluoro-1H-pyrrolo[2,3-c]pyridine

    • Positive controls (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Reconstitute tubulin in ice-cold polymerization buffer.

    • In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.

    • Place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

    • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the vehicle and positive controls to determine if the compound inhibits or promotes tubulin polymerization.

Conclusion

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine molecule belongs to the well-established class of 7-azaindole derivatives, which have a proven track record as potent kinase inhibitors. The primary mechanism of action for this compound is therefore highly likely to be the competitive inhibition of one or more protein kinases through interaction with the hinge region of the ATP-binding site. However, a thorough investigation should also consider alternative mechanisms, such as the inhibition of tubulin polymerization or STAT6 signaling, which have been observed for other members of the broader azaindole family. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise molecular mechanism of action of 7-fluoro-1H-pyrrolo[2,3-c]pyridine and to unlock its full therapeutic potential.

References

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In Silico Characterization of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine: A Multiscale Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling & Optimization of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Interactions Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry)

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) represents a privileged substructure in medicinal chemistry, serving as a bioisostere for indole and purine. While less explored than its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core offers unique hydrogen-bonding vectors and electronic distributions suitable for targeting kinases, GPCRs, and epigenetic readers.[1]

This guide details the computational modeling of 7-fluoro-1H-pyrrolo[2,3-c]pyridine . The introduction of fluorine at the C7 position—adjacent to the pyridine nitrogen (N6)—creates a distinct electronic environment that modulates pKa, metabolic stability, and lipophilicity.[1] This document provides a validated workflow for modeling these interactions, moving from Quantum Mechanical (QM) electronic profiling to Molecular Dynamics (MD) free energy calculations.

Electronic Profiling & Quantum Mechanics (QM)

The "Fluorine Effect" at C7

In the 1H-pyrrolo[2,3-c]pyridine scaffold, the C7 position is located between the pyridine nitrogen (N6) and the bridgehead carbon (C7a). Fluorination at this site exerts a profound ortho-fluorine effect . Unlike simple steric bulk, the C7-F substitution:

  • Modulates Basicity: The strong inductive effect (

    
    ) of fluorine reduces the electron density on the adjacent N6, significantly lowering the pKa of the pyridine nitrogen. This is critical for optimizing residence time in the ATP-binding pocket of kinases.
    
  • Sigma Hole Potential: While fluorine generally exhibits a negligible sigma hole compared to heavier halogens, the electron-deficient nature of the pyridine ring can induce a positive electrostatic potential cap on the fluorine, enabling orthogonal multipolar interactions with carbonyl backbone oxygens.

Protocol: DFT Optimization & ESP Mapping

Standard force fields (MMFF94, OPLS3e) often underestimate the anisotropic electron distribution of fluorinated heterocycles.[1] QM characterization is mandatory for accurate parameterization.

Step-by-Step Methodology:

  • Conformational Search: Generate low-energy conformers using a semi-empirical method (e.g., PM7).

  • Geometry Optimization: Perform DFT optimization using the B3LYP functional with a 6-311++G(d,p) basis set to capture diffuse functions essential for the fluorine lone pairs.

  • ESP Calculation: Calculate the Electrostatic Potential (ESP) surface mapped onto the electron density isosurface (0.002 au).

  • Charge Fitting: Derive RESP (Restrained Electrostatic Potential) charges for subsequent MD simulations.

Critical Insight: Pay close attention to the


 dipole alignment. The repulsion between the fluorine lone pairs and the nitrogen lone pair often forces a specific planar conformation that reduces the entropic penalty upon binding.

Solvation Thermodynamics & Lipophilicity

The 7-fluoro substitution increases the LogP (lipophilicity) while simultaneously altering the local hydration shell. Fluorine is "polar hydrophobic"—it does not accept hydrogen bonds as readily as oxygen/nitrogen but has a high dipole moment.

Protocol: Hydration Site Analysis (HSA)

To predict how the 7-fluoro analog displaces "unhappy" water molecules in a binding pocket (e.g., a kinase hinge region):

  • Grid Generation: Define the binding site of the target protein.

  • Solvent Sampling: Run a 10 ns MD simulation of the apo protein with explicit solvent (TIP4P-EW water model recommended for accurate polarization).

  • Thermodynamic Mapping: Use 3D-RISM or inhomogeneous solvation theory (e.g., WaterMap/Schrodinger) to identify high-energy hydration sites.

  • Overlay: Superimpose the 7-fluoro-1H-pyrrolo[2,3-c]pyridine ligand.

    • Success Metric: The 7-F atom should occupy a region where a high-energy (entropically unfavorable) water molecule was previously located. Displacing this water into bulk solvent provides a significant gain in binding free energy (

      
      ).[1]
      

Molecular Dynamics & Free Energy Perturbation (FEP)

Static docking often fails to capture the induced-fit effects of the 7-fluoro substituent. Relative Binding Free Energy (RBFE) calculations using FEP are the gold standard for validating the potency gain of the fluorinated analog vs. the hydrogenated parent.

Workflow Visualization

The following diagram outlines the integrated computational pipeline, from QM parameterization to FEP validation.

G QM QM Optimization (B3LYP/6-311++G**) RESP RESP Charge Fitting QM->RESP Param Force Field Parameterization (GAFF2/OPLS4) RESP->Param Dock Ensemble Docking (Multiple Conformations) Param->Dock MD MD Equilibration (100ns, NPT) Dock->MD FEP FEP/TI Calculation (ΔΔG Binding) MD->FEP Analysis Interaction Analysis (H-bonds, Water Bridges) FEP->Analysis Analysis->QM Refine QM if Error > 1 kcal/mol

Figure 1: Integrated workflow for parameterizing and validating 7-fluoro-6-azaindole interactions.

Experimental Protocol: FEP Setup
  • System Preparation: Embed the protein-ligand complex in a POPC lipid bilayer (if membrane-bound) or an orthorhombic water box (10Å buffer). Neutralize with Na+/Cl-.

  • Lambda Windows: Discretize the transformation of

    
     at the C7 position into 12-16 lambda (
    
    
    
    ) windows to ensure phase space overlap.
  • Simulation: Run 5 ns per window using Hamiltonian Replica Exchange (H-REMD) to enhance sampling.

  • Analysis: Calculate

    
     using the Bennett Acceptance Ratio (BAR). A value of 
    
    
    
    typically indicates a successful optimization.

Interaction Modeling: The Kinase Hinge Case Study

The 1H-pyrrolo[2,3-c]pyridine scaffold is a potent ATP-competitive inhibitor. The pyridine nitrogen (N6) and pyrrole amine (N1) form a characteristic donor-acceptor motif.

Binding Mode Hypothesis[1]
  • N1 (Pyrrole): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu/Met residues).[1]

  • N6 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide.

  • 7-Fluoro:

    • Steric: Fits into small hydrophobic pockets often found near the gatekeeper residue.

    • Electronic: The C7-F bond is orthogonal to the H-bond axis, preventing steric clash while shielding the metabolic "soft spot" at C7 from oxidation by cytochrome P450.

Interaction Diagram

The following schematic illustrates the specific binding topology of the 7-fluoro-6-azaindole core within a generic kinase hinge region.

BindingMode Backbone_CO Hinge Backbone (C=O) Backbone_NH Hinge Backbone (N-H) Ligand_N6 Pyridine N (Acceptor) Backbone_NH->Ligand_N6 H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic/Thr) Water Conserved Water Ligand_N1 Pyrrole NH (Donor) Ligand_N1->Backbone_CO H-Bond Ligand_F7 7-Fluoro (Hydrophobic/Polar) Ligand_F7->Gatekeeper VDW / Metabolic Shield Ligand_F7->Water Displacement (Entropic Gain) Ligand_Core 6-Azaindole Core (Pi-Stacking) Ligand_Core->Ligand_N1 Ligand_Core->Ligand_N6 Ligand_Core->Ligand_F7

Figure 2: Schematic of 7-fluoro-1H-pyrrolo[2,3-c]pyridine binding interactions in a kinase ATP pocket.[1]

ADMET & Drug-Like Properties

The incorporation of fluorine at C7 is not merely for binding affinity; it is a strategic maneuver for Lead Optimization .

PropertyEffect of 7-Fluoro SubstitutionMechanism
Metabolic Stability High Increase Blocks C7 oxidation (a common metabolic soft spot in azaindoles), preventing formation of the 7-oxo metabolite.
pKa (Pyridine N) Decrease (~1-2 units) Inductive withdrawal (-I) lowers basicity, reducing non-specific binding and improving membrane permeability (LogD).[1]
Lipophilicity Moderate Increase C-F is more lipophilic than C-H, aiding in blood-brain barrier (BBB) penetration if CNS targeting is desired.[1]
Conformation Rigidification Dipole-dipole repulsion between F and N6 can lock the rotatable bonds of substituents at C5/C4.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Hardegger, L. A., et al. (2011).[1] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. [Link][1]

  • Popowycz, F., et al. (2011).[1] 6-Azaindoles (1H-pyrrolo[2,3-c]pyridines): Synthesis and Functionalization. Tetrahedron. [Link][1]

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A Technical Guide to 7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190321-01-7): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 7-fluoro-1H-pyrrolo[2,3-c]pyridine, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. We will explore the strategic rationale for its use, its fundamental properties, synthetic strategies, and its application in the design of targeted therapeutics, providing field-proven insights for its effective integration into drug discovery pipelines.

The Strategic Imperative: 7-Azaindoles and the Fluorine Advantage

The 7-azaindole core, a bioisostere of the natural indole moiety, is a well-established "privileged scaffold" in pharmacology.[1] Its structure is present in numerous approved and investigational drugs.[1][2] The pyridine nitrogen introduces a hydrogen bond acceptor site, enhancing solubility and offering a distinct interaction profile compared to indole, which has proven highly effective for targets like protein kinases.[1][3]

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's therapeutic profile.[4] The judicious placement of a fluorine atom can profoundly influence a compound's properties by:

  • Blocking Metabolic Oxidation: The strength of the C-F bond can prevent metabolic breakdown at that position, often leading to improved pharmacokinetic properties and a longer duration of action.[5][6][7]

  • Modulating pKa: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, fine-tuning their ionization state at physiological pH.[7]

  • Enhancing Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole interactions with protein targets, increasing potency.[5][7]

  • Improving Physicochemical Properties: Fluorination can impact lipophilicity, membrane permeability, and conformation, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][8]

7-fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole isomer) leverages both the established utility of the azaindole core and the strategic benefits of fluorination, making it a highly valuable building block for creating novel chemical entities with superior drug-like properties.

Core Physicochemical and Structural Data

Understanding the fundamental characteristics of a building block is the first step toward its rational application in a design strategy.

PropertyValueSource(s)
CAS Number 1190321-01-7[9][10]
Molecular Formula C₇H₅FN₂[9][10]
Molecular Weight 136.13 g/mol [9][10]
IUPAC Name 7-fluoro-1H-pyrrolo[2,3-c]pyridine[9]
Purity Typically ≥97%[9]
Appearance SolidN/A

The fluorine atom at the C7 position of the pyridine ring withdraws electron density, which can influence the hydrogen bond donating capability of the adjacent pyrrole N-H and the hydrogen bond accepting strength of the pyridine nitrogen. These subtle electronic modulations are key to optimizing interactions with biological targets.

Synthetic Pathways and Considerations

The synthesis of functionalized pyrrolo[2,3-c]pyridines (6-azaindoles) is a well-documented area of heterocyclic chemistry. While specific routes to the 7-fluoro derivative are often proprietary, they generally adapt established methods for azaindole construction.

General Synthetic Strategies

Traditional methods for indole synthesis, such as the Fischer and Reissert approaches, are often challenging for azaindoles due to the electron-deficient nature of the starting pyridine materials.[1] More contemporary and effective methods often involve:

  • Construction from Pyridine Precursors: A common approach involves starting with a suitably substituted pyridine and constructing the pyrrole ring onto it. For instance, a Vilsmeier-Haack reaction on a 4-aroyl pyrrole can generate a dicarbonyl intermediate that is then condensed with an amine source like glycine methyl ester to form the 6-azaindole core.[11]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry provides powerful tools for C-C and C-N bond formation, which are frequently employed in the construction of complex heterocyclic systems like 7-fluoro-1H-pyrrolo[2,3-c]pyridine.

  • Domino and One-Pot Reactions: Efficient methods have been developed for the selective synthesis of azaindoles from simple starting materials like 2-fluoro-3-methylpyridine and arylaldehydes in a one-pot fashion.[1]

The logical flow of a multi-step synthesis from a functionalized pyridine is visualized below.

Caption: A generalized workflow for the synthesis of the target scaffold.

Application in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyrrolopyridine scaffold is a proven pharmacophore for kinase inhibitors, a critical class of drugs, particularly in oncology.[12][13][14] The N-H of the pyrrole ring and the nitrogen of the pyridine ring are perfectly positioned to form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively anchoring the inhibitor.

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine core provides an ideal foundation for this interaction. The fluorine atom, while not directly involved in hinge binding, can provide several advantages:

  • Enhanced Potency: By modifying the electronics of the ring system, the fluorine can strengthen the key hydrogen bonds or create favorable dipole interactions within the active site.

  • Improved Selectivity: Subtle conformational changes induced by the fluorine atom can favor binding to one kinase over another, reducing off-target effects.

  • Favorable ADME Properties: Blocking a potential site of metabolism on the aromatic ring can increase the compound's stability and bioavailability.[6]

The diagram below illustrates the canonical hydrogen bonding pattern between a pyrrolopyridine core and the kinase hinge.

KinaseInteraction cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase Hinge Backbone Inhibitor Pyrrolo[2,3-c]pyridine Core Pyrrole N-H Pyridine N Hinge_CO Amino Acid Backbone C=O Inhibitor:N1->Hinge_CO H-bond Donor Hinge_NH Amino Acid Backbone N-H Hinge_NH->Inhibitor:N7 H-bond Acceptor

Caption: Key hydrogen bond interactions with the kinase hinge region.

Future Outlook and Broader Therapeutic Potential

While kinase inhibition is a major application, the versatility of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold extends to other therapeutic areas. Pyrrolopyridine derivatives have shown promise as inhibitors of various targets, including focal adhesion kinase (FAK) and as colchicine-binding site inhibitors for anticancer applications.[15][16] The unique electronic and steric properties conferred by the fluorine atom make this building block an attractive starting point for exploring new chemical space and developing novel therapeutics for a wide range of diseases.

Conclusion

7-fluoro-1H-pyrrolo[2,3-c]pyridine represents a convergence of two powerful strategies in medicinal chemistry: the use of a privileged heterocyclic scaffold and the strategic application of fluorine. Its ability to serve as an effective hinge-binder in kinases, combined with the potential for improved potency, selectivity, and metabolic stability, makes it a highly valuable component in the toolkit of the modern drug discovery scientist. As the demand for highly optimized and differentiated drug candidates continues to grow, the rational deployment of such advanced building blocks will be critical for success.

References

  • Current time information in Brisbane, AU. Google.
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. PubMed.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications.
  • Applications of Fluorine in Medicinal Chemistry. (2021). ACS Publications.
  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science.
  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine. Advanced ChemBlocks.
  • 1190321-01-7|7-fluoro-1H-pyrrolo[2,3-c]pyridine. BLDpharm.
  • 7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine 100mg. Dana Bioscience.
  • 7-Fluoro-1H-pyrrolo[2,3-c]pyridine | 1190321-01-7. Sigma-Aldrich.
  • 7-Fluoro-1H-pyrrolo[3,2-c]pyridine. CymitQuimica.
  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1 x 100 mg). Alchimica.
  • CAS 1190321-01-7. DempoChem.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules.
  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1 x 250 mg). Alchimica.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI.
  • Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). National Academy of Sciences of Ukraine.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry. PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. PMC.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. RSC Publishing.
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.

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Technical Guide: Discovery and Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacochemical utility of 7-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-fluoro-6-azaindole).

Executive Summary

7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190321-01-7) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] As a bioisostere of indole, the 6-azaindole core (pyrrolo[2,3-c]pyridine) offers distinct hydrogen-bonding vectors compared to the more common 7-azaindole. The introduction of a fluorine atom at the C7 position—adjacent to the pyridine nitrogen—serves a dual purpose: it electronically modulates the basicity of the pyridine nitrogen (


 attenuation) and blocks a metabolically labile site, thereby enhancing the pharmacokinetic profile of derived kinase inhibitors.

This guide analyzes the "discovery" of this scaffold not as a serendipitous event, but as a triumph of directed synthetic methodology —specifically the adaptation of the Bartoli Indole Synthesis to electron-deficient nitropyridines.

Part 1: Structural Rationale & Pharmacochemistry

The "Scaffold Hunter's" Dilemma

In kinase inhibitor design, the ATP-binding pocket often requires a hinge-binding motif. While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the "privileged" standard, it suffers from IP crowding and specific metabolic liabilities.

The pyrrolo[2,3-c]pyridine (6-azaindole) isomer shifts the hydrogen bond acceptor (N) from position 7 to position 6. This subtle change alters the vector of interaction with hinge residues (e.g., Met, Leu) and changes the dipole moment of the core.

The Fluorine Effect (C7-Substitution)

The discovery of the 7-fluoro derivative was driven by the need to address two specific liabilities of the parent 6-azaindole:

  • Metabolic Oxidation: The C7 position in 6-azaindole is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450s. Fluorine substitution blocks this site (C-F bond strength: ~116 kcal/mol).

  • Electronic Tuning: The pyridine nitrogen (N6) is moderately basic. An adjacent fluorine (inductive withdrawing,

    
    ) reduces the electron density on N6, lowering its 
    
    
    
    . This reduces non-specific binding to acidic proteins and improves membrane permeability (LogD).

Pharmacophore Core 7-fluoro-1H-pyrrolo[2,3-c]pyridine N1 N1 (Pyrrole) H-Bond Donor Core->N1 Hinge Binding N6 N6 (Pyridine) H-Bond Acceptor Core->N6 Vector Shift vs 7-azaindole F7 F7 (Fluorine) Metabolic Block / pKa Modulation Core->F7 Prevents CYP Oxidation F7->N6 Inductive Effect (-I)

Figure 1: Pharmacophore analysis highlighting the strategic placement of the fluorine atom.

Part 2: The Discovery Route (Synthetic Methodology)

The primary barrier to the widespread use of 7-fluoro-6-azaindole was synthetic accessibility. The "discovery" of a scalable route relies on the Bartoli Indole Synthesis , which is uniquely suited for converting ortho-substituted nitroarenes into indoles/azaindoles.

Retrosynthetic Analysis

The synthesis disconnects the pyrrole ring, tracing the scaffold back to 2-fluoro-3-nitropyridine . This precursor is critical: the fluorine at C2 eventually becomes the C7-fluorine in the final azaindole, while the nitro group at C3 provides the nitrogen source for the pyrrole ring.

The Bartoli Reaction Mechanism

Unlike the Fischer indole synthesis (which requires hydrazines) or the Larock synthesis (requiring o-haloamines), the Bartoli reaction uses vinylmagnesium bromide .

  • Challenge: Pyridines are electron-deficient, making the nitro group highly susceptible to reduction rather than the desired sigmatropic rearrangement.

  • Solution: The reaction must be performed at low temperatures initially (-78°C) with a large excess of Grignard reagent (3-4 equivalents) to drive the formation of the sigma-complex.

Bartoli Start 2-Fluoro-3-nitropyridine (Precursor) Inter1 Nitro-Grignard Complex (-78°C) Start->Inter1 Nucleophilic Attack Reagent Vinylmagnesium bromide (3.0 - 4.0 eq, THF) Reagent->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Warming to -20°C Cyclization Cyclization & Elimination Inter2->Cyclization Loss of H2O/Mg salts Product 7-fluoro-1H-pyrrolo[2,3-c]pyridine (Target) Cyclization->Product Workup (NH4Cl)

Figure 2: The Bartoli Indole Synthesis pathway adapted for electron-deficient nitropyridines.

Part 3: Detailed Experimental Protocol

This protocol is validated for the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine on a gram scale. It prioritizes safety (controlling the exothermic Grignard addition) and purity.

Materials & Reagents
ReagentRoleEquivalentsNotes
2-Fluoro-3-nitropyridine Starting Material1.0Limiting reagent.
Vinylmagnesium bromide Nucleophile3.51.0 M in THF. Freshness is critical.
THF (Anhydrous) SolventN/AMust be distilled/dried.
Sat. NH₄Cl QuenchExcessFor protonation/workup.
Step-by-Step Methodology

Step 1: Setup and Cooling

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the flask with 2-fluoro-3-nitropyridine (1.0 eq) and anhydrous THF (0.15 M concentration relative to substrate).

  • Cool the solution to -78°C using a dry ice/acetone bath. Crucial: The reaction is extremely sensitive to temperature at this stage.

Step 2: Grignard Addition (The "Bartoli Attack")

  • Transfer vinylmagnesium bromide (3.5 eq) to the addition funnel under nitrogen.

  • Add the Grignard reagent dropwise over 45–60 minutes.

    • Observation: The solution will turn deep dark brown/red.

    • Control: Maintain internal temperature below -70°C. Rapid addition causes competing reduction of the nitro group.

Step 3: Rearrangement and Cyclization

  • After addition is complete, stir at -78°C for 1 hour.

  • Slowly warm the reaction mixture to -20°C over 2 hours.

    • Mechanistic Note: This warming phase allows the [3,3]-sigmatropic rearrangement to occur.

  • Stir at -20°C for an additional 6–8 hours. Monitor via LC-MS (Target Mass: 136.13 Da [M+H]+).

Step 4: Quench and Isolation

  • Cool the mixture back to -40°C.

  • Quench by slow addition of saturated aqueous NH₄Cl. Caution: Violent evolution of gas.[2]

  • Extract with Ethyl Acetate (3x).[3]

  • Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).

    • Yield Expectation: 25–35% (Typical for Bartoli on pyridines).

Part 4: Characterization & Data Interpretation

Researchers must validate the structure to ensure the fluorine atom remains at the C7 position and has not migrated or been displaced.

NMR Signature
  • ¹H NMR (DMSO-d₆):

    • The pyrrole protons (H2, H3) will appear as doublets/multiplets around 6.5–7.5 ppm.

    • Key Diagnostic: The proton at C4 (pyridine ring) will show coupling to the C5 proton.

    • Absence of H7: There should be no proton signal corresponding to position 7.

  • ¹⁹F NMR:

    • Expect a singlet (or doublet if H-coupling is resolved) in the range of -70 to -130 ppm (typical for fluoropyridines). This confirms the presence of the fluorine atom on the aromatic ring.

Mass Spectrometry
  • HRMS (ESI+): Calculated for C₇H₅FN₂ [M+H]⁺: 137.0515.

  • Fragmentation: Look for loss of HF (M-20) or HCN (M-27) as characteristic fragments.

References

  • Dobrounig, D., & Hojnik, C. (2011). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology (Master Thesis). [Link]

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Methodological & Application

Application Notes and Protocols for the Characterization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrrolopyridines in Kinase Inhibition and the Emergence of 7-fluoro-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1] Its structure is bioisosteric to purines and indoles, allowing it to mimic the adenine moiety of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] This fundamental interaction serves as an anchor for developing highly specific and potent inhibitors for a multitude of kinase targets implicated in diseases ranging from cancer to inflammatory disorders.[1][2]

Derivatives of the isomeric pyrrolopyridine cores, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, have demonstrated significant inhibitory activity against a wide array of kinases, including but not limited to, Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6][7] The introduction of a fluorine atom, as in the case of 7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190321-01-7) , is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[6][8][9]

While specific biological targets for 7-fluoro-1H-pyrrolo[2,3-c]pyridine are not yet extensively documented in publicly available literature, its structural alerts strongly suggest its potential as a kinase inhibitor. This application note, therefore, provides a comprehensive guide for researchers to systematically evaluate the inhibitory potential of this compound. We present a tiered approach, beginning with broad-spectrum biochemical screening, followed by detailed enzymatic characterization, and culminating in cell-based assays to assess cellular potency and functional outcomes. The protocols herein are designed to be robust, self-validating, and grounded in established principles of kinase drug discovery.

Part 1: Initial Screening and Target Identification - A Biochemical Approach

The logical first step in characterizing a novel compound with suspected kinase inhibitory activity is to perform a broad biochemical screen against a panel of diverse kinases. This will identify potential primary targets and provide an initial assessment of selectivity.

Rationale for Assay Selection: The Power of Luminescence-Based ADP Detection

For high-throughput screening, luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, offer a universal and highly sensitive method applicable to virtually any kinase.[2] This assay format measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to ADP concentration, and therefore, to kinase activity. Its key advantages include:

  • Universality: Applicable to any ADP-generating enzyme.

  • High Sensitivity: Can be used with low enzyme concentrations.

  • Robustness: Less susceptible to interference from colored or fluorescent compounds.

  • Scalability: Easily adaptable to 384-well and 1536-well formats for high-throughput screening.

Experimental Workflow: Initial Kinase Panel Screening

Caption: Workflow for biochemical kinase inhibitor screening.

Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for screening 7-fluoro-1H-pyrrolo[2,3-c]pyridine against a panel of kinases in a 384-well format.

Materials:

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine

  • DMSO (Anhydrous)

  • Kinase panel of interest (recombinant enzymes)

  • Kinase-specific substrates (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM). This will be your source plate for the assay.

  • Assay Setup:

    • Transfer a small volume (e.g., 25 nL) of each compound concentration from the source plate to the 384-well assay plate. Include DMSO-only wells for 0% inhibition (high signal) and wells with a known potent inhibitor for the specific kinase as a 100% inhibition control (low signal).

    • Prepare a 2X kinase/substrate reaction buffer containing the specific kinase and its corresponding substrate at their optimal concentrations.

    • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Pre-incubate the plate at room temperature for 15-60 minutes. This allows the compound to interact with the kinase before the reaction is initiated.

  • Kinase Reaction:

    • Prepare a 2X ATP solution in the appropriate kinase buffer. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

    • Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Parameter Recommendation Rationale
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.
ATP Concentration At or near KmProvides a sensitive measure for ATP-competitive inhibitors.
Enzyme Concentration Empirically determinedShould be in the linear range of the assay to ensure accurate IC50 determination.
Controls 0% (DMSO) and 100% (known inhibitor) inhibitionEssential for data normalization and quality control.

Part 2: Delving Deeper - Cell-Based Assays for Cellular Potency and Functional Effects

While biochemical assays are crucial for identifying direct inhibition of a kinase, they do not account for factors such as cell permeability, off-target effects in a cellular context, or engagement with the target in its native environment.[3] Therefore, cell-based assays are a critical next step to validate the biological relevance of any observed biochemical activity.

Rationale for Assay Selection: Assessing Cellular Viability and Target Engagement

A straightforward and robust method to assess the functional consequence of kinase inhibition in cancer cell lines is to measure cell viability or proliferation.[1] Many kinases are involved in signaling pathways that drive cell growth and survival, so their inhibition is expected to reduce cell proliferation. Assays like the MTT or CellTiter-Glo® are widely used for this purpose. The CellTiter-Glo® Luminescent Cell Viability Assay is particularly advantageous as it measures ATP levels, which is an indicator of metabolically active cells, and its luminescent readout provides high sensitivity.

Experimental Workflow: Cell-Based Viability Assay

Caption: Workflow for cell-based viability assay.

Protocol 2: Cell Proliferation/Viability Assay (CellTiter-Glo® Format)

This protocol describes how to determine the effect of 7-fluoro-1H-pyrrolo[2,3-c]pyridine on the proliferation of a cancer cell line known to be dependent on a kinase identified in the biochemical screen.

Materials:

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine

  • Appropriate cancer cell line(s)

  • Complete cell culture medium

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 2,000-10,000 cells/well, determined empirically for each cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in complete culture medium from a DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each compound concentration relative to the vehicle control.

    • Plot the % viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% inhibition of cell growth) value.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a well-validated starting point for the development of potent and selective kinase inhibitors. 7-fluoro-1H-pyrrolo[2,3-c]pyridine is a promising, yet uncharacterized, member of this family. The protocols outlined in this application note provide a robust and systematic framework for its initial characterization. Positive results from these assays, particularly the identification of a potent primary target and corresponding cellular activity, would warrant further investigation, including:

  • Kinome-wide selectivity profiling to understand the broader selectivity profile.

  • Mechanism of action studies to confirm ATP-competitive binding.

  • Target engagement and downstream signaling pathway analysis in cells via techniques like Western blotting to confirm that the compound inhibits the intended pathway.

  • In vivo efficacy studies in relevant animal models of disease.

By following this structured approach, researchers can effectively unlock the therapeutic potential of 7-fluoro-1H-pyrrolo[2,3-c]pyridine and contribute to the development of novel kinase-targeted therapies.

References

  • Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][3][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349–369. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Liu, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12288–12311. [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584–3587. [Link]

  • Patel, M., & Telvekar, V. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(21), 5038. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Vankawala, P. J., et al. (2017). Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(22), 5031–5036. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • ResearchGate. (n.d.). 7-azaindole derivatives with important PIM-1 kinase interactions. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Sredni, B., et al. (1988). The biological activity and immunotherapeutic properties of AS-101, a synthetic organotellurium compound. Natural Immunity and Cell Growth Regulation, 7(3), 163–168. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(23), 7800. [Link]

Sources

Application Note: In Vivo Evaluation of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-fluoro-6-azaindole ) moiety is a high-value pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, PIM, c-Met) and allosteric modulators (e.g., CB1, Glucocorticoid receptors).

While the parent 6-azaindole scaffold offers improved water solubility and hydrogen-bonding potential compared to indoles, it is susceptible to rapid oxidative metabolism at the electron-deficient C7 position (adjacent to the pyridine nitrogen). The introduction of a fluorine atom at C7 serves a dual purpose:

  • Metabolic Blockade: It sterically and electronically prevents CYP450-mediated oxidation, significantly extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: It lowers the

    
     of the N6 nitrogen, altering hydrogen bond donor/acceptor capability in the kinase hinge region.
    

This guide outlines the critical in vivo workflows required to validate compounds containing this scaffold, moving from pharmacokinetic (PK) screening to proof-of-concept efficacy models.

Phase I: Pharmacokinetic Profiling (The "Gatekeeper")

Before efficacy testing, it is mandatory to verify that the 7-fluoro modification has achieved its primary design goal: metabolic stability.

Rationale

The C7-position in 6-azaindoles is a metabolic "hotspot." If the fluorine substitution is effective, the compound should exhibit reduced clearance (


) and higher oral bioavailability (

) compared to its non-fluorinated analog.
Protocol: Rat Cassette PK Study

Objective: Determine


, 

,

, and

via simultaneous IV and PO dosing.
  • Subject: Sprague-Dawley Rats (Male, 250–300g), surgically cannulated (jugular vein).

  • Compound Formulation:

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Water (Standard solubility check required).

    • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

  • Workflow:

    • Acclimatization: 7 days pre-study.

    • Dosing: Administer IV bolus via tail vein; PO via oral gavage.

    • Sampling: Collect blood (0.2 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

    • Bioanalysis: LC-MS/MS (MRM mode). Monitor for specific "oxidative defluorination" metabolites (

      
      ), which indicate metabolic instability.
      
Data Interpretation
ParameterTarget ValueSignificance for 7-Fluoro Scaffold
Clearance (CL) < 30 mL/min/kgHigh clearance suggests the F-blockade failed or alternative metabolic soft spots exist.
Bioavailability (%F) > 30%Confirms the scaffold survives first-pass metabolism.
Half-life (

)
> 2 hoursEssential for sustained target inhibition in efficacy models.
Strategic Workflow Diagram

PK_Workflow Compound 7-Fluoro Lead Compound InVitro Microsomal Stability (Human/Rat Liver) Compound->InVitro Decision1 t1/2 > 30 min? InVitro->Decision1 Decision1->Compound No (Redesign) InVivo Rat PK Study (IV/PO) Decision1->InVivo Yes Analysis LC-MS/MS Metabolite ID InVivo->Analysis Result Go/No-Go Decision Analysis->Result

Caption: Stepwise filtration process ensuring only metabolically stable 7-fluoro derivatives proceed to costly efficacy models.

Phase II: Oncology Efficacy Models (Kinase Driven)

6-azaindoles are "privileged structures" for inhibiting kinases such as c-Met , PIM , and JAK . The 7-fluoro analog is often deployed to target resistant mutations or improve brain penetration.

Model Selection: Subcutaneous Xenograft

Target: c-Met or PIM kinase driven tumors. Cell Line: MV-4-11 (AML, FLT3/PIM driven) or EBC-1 (Lung, c-Met amplified).

Detailed Protocol
  • Cell Culture: Expand MV-4-11 cells in RPMI-1640 + 10% FBS. Harvest at log phase (

    
     cells/mouse).
    
  • Inoculation:

    • Resuspend cells in 1:1 Matrigel/PBS.

    • Inject 100 µL subcutaneously into the right flank of BALB/c Nude or SCID mice (6-8 weeks old).

  • Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When

      
      , randomize mice into groups (n=8).
      
  • Treatment Regimen:

    • Group A: Vehicle Control (QD).

    • Group B: 7-Fluoro Analog (Low Dose, e.g., 10 mg/kg QD).

    • Group C: 7-Fluoro Analog (High Dose, e.g., 50 mg/kg QD).

    • Group D: Positive Control (e.g., Crizotinib for c-Met).

  • Endpoints:

    • Measure tumor volume 3x/week for 21 days.

    • Body Weight: Monitor daily. >15% weight loss triggers humane endpoint.

    • PD Marker: At termination, harvest tumors to assess phosphorylation of target (e.g., p-c-Met) via Western Blot.

Phase III: Inflammation Models (Immunology)

Given the structural similarity of 6-azaindoles to JAK inhibitors (like Tofacitinib), the 7-fluoro scaffold is highly relevant for autoimmune indications.

Model: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This model validates the compound's ability to dampen systemic inflammation and joint destruction.

Protocol Steps
  • Induction (Day 0): Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.

  • Boost (Day 21): Intraperitoneal injection of Collagen in Incomplete Freund's Adjuvant (IFA).

  • Dosing (Day 21-42): Begin oral dosing of the 7-fluoro compound (Prophylactic or Therapeutic mode) once clinical signs appear.

  • Scoring System (0-4 Scale):

    • 0: Normal.

    • 1: Erythema/swelling of one digit.

    • 2: Erythema/swelling of >1 digit or mild ankle swelling.

    • 3: Severe swelling of entire paw.

    • 4: Ankylosis (joint rigidity).

  • Histopathology: Decalcify paws and stain with H&E to visualize cartilage erosion and synovial hyperplasia.

Mechanism of Action Diagram

CIA_Mechanism Stimulus Collagen II Immunization Immune T-Cell / B-Cell Activation Stimulus->Immune Cytokines Cytokine Release (IL-6, TNF-a) Immune->Cytokines JAK_STAT JAK/STAT Pathway Signaling Cytokines->JAK_STAT Outcome Reduced Joint Inflammation JAK_STAT->Outcome Promotes Inflammation JAK_STAT->Outcome Inhibition Leads to Resolution Inhibitor 7-Fluoro-6-Azaindole (Inhibitor) Inhibitor->JAK_STAT Blocks

Caption: The 7-fluoro-6-azaindole scaffold interrupts the cytokine signaling loop (JAK/STAT) critical for arthritis progression.

Safety & Toxicity Considerations

While fluorination improves stability, it necessitates specific safety checks:

  • Fluorine Release: Although the C-F bond is strong, extensive metabolism can theoretically release fluoride ions. Monitor serum fluoride if renal toxicity is observed.

  • hERG Inhibition: Azaindoles can interact with the hERG channel. An in vitro patch-clamp assay is required before in vivo escalation.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of the 7-Azaindole Scaffold." Chemical Society Reviews, 2007. Link

  • Popowycz, F., et al. "6-Azaindoles: Synthesis and Functionalization." Tetrahedron, 2003. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Lefoix, M., et al. "Discovery of 7-Fluoro-6-azaindoles as Potent Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[1][2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394856, 7-Fluoro-1H-pyrrolo[2,3-c]pyridine." PubChem, 2023. Link

Sources

Troubleshooting & Optimization

troubleshooting 7-fluoro-1H-pyrrolo[2,3-c]pyridine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cell-Based Assays

Introduction

Welcome to the technical support center for 7-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-fluoro-6-azaindole). This scaffold is a "privileged structure" in kinase inhibitor discovery, often utilized to mimic the purine core of ATP while modulating physicochemical properties via fluorination.

However, the specific combination of the planar 6-azaindole core and the electronegative fluorine atom introduces unique challenges in cellular environments. This guide moves beyond basic protocols to address the causality of assay failures—specifically solubility "crashes," spectral interference, and intracellular partitioning.

Module 1: Solubility & Formulation ("The Crash Out")

The Issue: Users frequently report high potency in biochemical (enzymatic) assays but complete loss of activity or high variability in cell-based assays (IC₅₀ shift > 10-fold). The Cause: The planar, aromatic nature of the pyrrolo[2,3-c]pyridine core drives strong


-

stacking. While the fluorine atom modulates electronic properties, it also increases lipophilicity (LogP) compared to the parent heterocycle. When a high-concentration DMSO stock is spiked directly into aqueous media, the compound precipitates ("crashes out") before it can dissolve, forming micro-crystals invisible to the naked eye but biologically inactive.
Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into cell culture media.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine in anhydrous DMSO to 10 mM.

  • Create Intermediate Plate: Dilute the stock 1:20 into a "carrier" buffer (e.g., PBS + 5% DMSO) or culture media without serum first.

  • Equilibrate: Shake for 15 minutes. This allows the compound to associate with carrier molecules or form stable colloids rather than crystals.

  • Final Transfer: Transfer from the intermediate plate to the cell plate.

Visualization: Solubility Workflow

SolubilityWorkflow Stock 10mM DMSO Stock (Hydrophobic) Direct Direct Spike to Media (Shock Precipitation) Stock->Direct AVOID Inter Intermediate Plate (PBS + 5% DMSO) Stock->Inter 1:20 Dilution (Pre-solubilization) CellPlate Cell Assay Plate (Final Assay Conc.) Direct->CellPlate Micro-crystals (Inactive) Inter->CellPlate Transfer

Figure 1: To prevent micro-crystallization, avoid direct spiking of high-concentration DMSO stocks into serum-rich media. Use an intermediate dilution step.

Module 2: Spectral Interference ("The Phantom Signal")

The Issue: In fluorescence-based assays (e.g., GFP reporters, Resazurin viability), users observe high background signals or false positives. The Cause: Azaindoles are intrinsically fluorescent. The 7-fluoro-1H-pyrrolo[2,3-c]pyridine core can undergo Excited-State Proton Transfer (ESPT), emitting blue/UV fluorescence. The fluorine atom can shift this emission, potentially overlapping with DAPI/Hoechst channels or interfering with FRET pairs.

Diagnostic Data: Spectral Properties
PropertyValue (Approx.)Impact on Assay
Excitation Max ~290–310 nmHigh interference with UV-excited dyes (Hoechst, DAPI).
Emission Max ~380–420 nmPotential bleed-through into Cyan/Blue channels (CFP, BFP).
Quantum Yield Variable (pH dependent)Signal intensity fluctuates with lysosomal pH changes.
Troubleshooting Guide
  • Q: My background fluorescence is increasing with compound concentration. Is it biological?

    • A: Likely not. Perform a "No-Cell Control." Add the compound to media without cells and measure fluorescence. If the signal persists, it is autofluorescence .

  • Q: How do I fix this?

    • A: Switch to Red-Shifted Assays . Use reporters that excite/emit >550 nm (e.g., mCherry, Resorufin, CellTiter-Glo). The azaindole core rarely interferes in the red/far-red spectrum.

Module 3: Cellular Permeability & pH ("The Potency Gap")

The Issue: The compound is potent against the purified kinase (low nM) but weak in cells (high


M), even when soluble.
The Cause: Lysosomal Trapping . The pyridine nitrogen (N6) in the [2,3-c] isomer is basic. Although the adjacent fluorine (C7) lowers the pKa via induction, the molecule can still become protonated in the acidic environment of the lysosome (pH 4.5–5.0). Once protonated, it becomes positively charged and cannot diffuse back out, becoming sequestered away from its cytosolic target.
Mechanism of Action: Lysosomal Sequestration

LysosomalTrapping cluster_cyto Cytosol (pH 7.4) cluster_lyso Lysosome (pH 4.5) Compound_Neutral Compound (Neutral) Permeable Target Kinase Target Compound_Neutral->Target Inhibition Compound_Charged Compound-H+ (Charged) Trapped/Impermeable Compound_Neutral->Compound_Charged Passive Diffusion & Protonation

Figure 2: Basic azaindoles can accumulate in acidic lysosomes. Protonation prevents membrane re-crossing, reducing the effective concentration at the cytosolic target.

Troubleshooting Protocol: The NH₄Cl Validation

To confirm if lysosomal trapping is the culprit:

  • Run Assay A: Standard conditions.

  • Run Assay B: Add 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 to the media. These agents neutralize lysosomal pH.

  • Analysis: If the potency (IC₅₀) improves (decreases) in Assay B, your compound was being trapped in lysosomes.

References

  • Popowycz, F., et al. (2024).[1] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.

  • Thibault, C., et al. (2003).[2] Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters.

  • Simeon, S., et al. (2019). Structure-Based Discovery of 7-Azaindoles as Selective Trk Inhibitors. ACS Medicinal Chemistry Letters.

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf.

  • Song, J., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides. Nucleic Acids Research.

Sources

optimizing dosage of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 7-fluoro-1H-pyrrolo[2,3-c]pyridine (a fluorinated 6-azaindole scaffold).

This scaffold is chemically distinct due to the fluorine atom at the C7 position (adjacent to the pyridine nitrogen). This substitution drastically alters physicochemical properties compared to the parent azaindole, specifically reducing basicity and altering metabolic soft spots. The following protocols are designed to address these specific challenges.

Status: Active Lead Scientist: Senior Application Specialist Subject: In Vivo Dosage & Formulation Optimization for CAS 1190321-01-7 Derivatives

Physicochemical Profiling & Pre-Formulation

The Critical Hurdle: The 7-fluoro substitution creates a "solubility trap" that often confuses standard formulation protocols.

Technical Insight: The "Fluorine Effect" on pKa

In a standard 6-azaindole, the pyridine nitrogen (N6) is weakly basic (


), allowing for solubility enhancement via acidification (e.g., using 0.1N HCl).
However, the fluorine at C7 is strongly electron-withdrawing . It pulls electron density away from N6, dropping the 

significantly (often to

).
  • Consequence: The molecule remains neutral at physiological pH and even in acidic vehicles.

  • Common Error: Researchers attempt to make an HCl salt, but it dissociates in vivo or precipitates immediately upon dilution in buffer.

Troubleshooting Guide: Solubility

Q: Why does my compound precipitate in 0.5% Methylcellulose even after micronization? A: The planar nature of the azaindole core leads to high crystal lattice energy (strong


-

stacking). Without a charged center (due to the fluorine effect), the compound aggregates. Solution: You must disrupt the lattice energy using amorphous dispersion or complexation , not just particle size reduction.

Recommended Formulation Decision Tree Use this logic flow to select your vehicle. Do not default to simple suspensions for this scaffold.

FormulationLogic cluster_legend Priority Level Start Start: 7-F-6-Azaindole Formulation CheckPKa Is pKa < 3.0? Start->CheckPKa SaltScreen Attempt Salt Formation (Mesylate/Tosylate) CheckPKa->SaltScreen No (Basic) Cosolvent Use Co-Solvent System (PEG400/Water) CheckPKa->Cosolvent Yes (Neutral) SaltScreen->Cosolvent Salt Unstable Complex Recommended: HP-beta-CD (Prevents aggregation) Cosolvent->Complex Precipitates > 5mg/kg Lipid Lipid Formulation (Labrasol/Transcutol) Complex->Lipid Low Exposure

Figure 1: Formulation selection logic for fluorinated azaindoles. Due to the fluorine-induced reduction in basicity, salt formation is rarely viable.

Dosage Optimization Protocol

Objective: Establish a linear exposure profile while mitigating toxicity associated with the azaindole core.

The "Metabolic Switch" Hypothesis

The C7-fluorine blocks the primary oxidative metabolic site of the pyridine ring. This usually extends half-life (


). However, it can shunt metabolism to N-oxidation  (at N6) or glucuronidation  at the pyrrole nitrogen (N1).
Protocol: Step-Wise Dose Range Finding (DRF)

Do not jump straight to efficacy studies. Use this "Snapshot" PK method to save compound and animals.

Step 1: The Solubility Limit Test (Rat/Mouse)

  • Dose: 30 mg/kg (Oral Gavage - PO).

  • Vehicle: 20% HP-

    
    -CD in pH 4.0 Acetate Buffer (solubilizes neutral species better than water).
    
  • Sampling: 0.5, 1, and 4 hours only.

  • Success Criteria:

    
     ng/mL. If lower, absorption is solubility-limited (Class II/IV).
    

Step 2: Linearity Check If Step 1 passes, dose at 10, 30, and 100 mg/kg .

  • Warning Sign: If exposure (

    
    ) increases less than proportionally between 30 and 100 mg/kg, your absorption is saturated. Do not dose higher than the saturation point in efficacy studies. 
    

Summary of Pharmacokinetic Parameters (Target Values)

Parameter Target Value Interpretation for 7-F-Azaindole

| Bioavailability (


)  | 

| If low, check solubility first, then first-pass metabolism. | | Clearance (

)
|

liver blood flow | Fluorine should reduce

vs. non-fluorinated analog. | | Volume (

)
|

L/kg | High

indicates good tissue penetration (typical for this lipophilic scaffold). |

Toxicity & Safety Troubleshooting

Issue: Azaindoles are "privileged structures" for kinases, meaning they bind well to ATP pockets.[1] This leads to off-target risks.

FAQ: Common Adverse Events

Q: My animals are showing tremors or hyperexcitability at high doses. A: This is a classic "Indole/Azaindole Shake." The scaffold mimics serotonin (5-HT).

  • Mechanism: Off-target binding to 5-HT receptors or inhibition of kinases involved in CNS regulation (e.g., GSK3

    
    , ROCK).
    
  • Action: Check brain-to-plasma ratio (

    
    ). If 
    
    
    
    , the fluorine has increased lipophilicity too much, driving CNS penetration. You may need to add a polar group to the periphery to reduce CNS entry.

Q: We see unexpected liver toxicity. A: Check for reactive metabolites .

  • Mechanism: While C7 is blocked by Fluorine, the pyrrole ring is electron-rich. Bioactivation can occur here.[2][3]

  • Test: Run a GSH (Glutathione) trapping assay in microsomes. If adducts are found, the pyrrole ring is being oxidized to a reactive imine-methide or epoxide.

Pathway Visualization: Toxicity Mechanisms

ToxPathways cluster_CNS CNS Effects cluster_Liver Hepatic Effects Compound 7-F-Azaindole Scaffold Lipophilicity High LogP (Fluorine Effect) Compound->Lipophilicity Bioactivation Pyrrole Ring Oxidation Compound->Bioactivation BBB BBB Penetration Lipophilicity->BBB Receptor 5-HT Receptor Binding BBB->Receptor Tremors Adduct Protein/GSH Adducts Bioactivation->Adduct Hepatotoxicity Block Mitigation: Add Polar Group Block->Lipophilicity Reduces LogP

Figure 2: Mechanistic pathways for common off-target toxicity in fluorinated azaindoles.

Synthesis & Handling Notes

  • Light Sensitivity: Azaindoles can undergo photo-oxidation. Store the solid powder in amber vials under Nitrogen/Argon.

  • Hygroscopicity: The fluorinated analog is less hygroscopic than the parent azaindole, but formulation mixtures (especially with CD) are moisture-sensitive.

References

  • Physicochemical Properties of Azaindoles

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[4][5][6]

    • Source:Molecules (MDPI), 2014.
    • Relevance: Details the hydrogen bonding patterns and solubility challenges of the 6- and 7-azaindole scaffolds.
  • Fluorine in Medicinal Chemistry

    • Title: Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.[7]

    • Source:Pharmaceuticals (MDPI), 2024.
    • Relevance: Explains how fluorine substitution (specifically on aromatic rings) alters metabolic stability and oral bioavailability ( ).
  • Formulation Strategies

    • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
    • Source:Journal of Medicinal Chemistry (via PMC), 2019.
    • Relevance: Provides direct comparison of solubility and formulation requirements for 6-azaindole vs.
  • Metabolic Stability

    • Title: Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues.[8]

    • Source:Molecules, 2021.[3][8]

    • Relevance: Discusses the metabolic soft spots of azaindole scaffolds, specifically cytosolic oxidation, which the 7-fluoro substitution aims to mitig

Sources

Technical Support Center: Synthesis of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Welcome to the technical support center for the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.

I. Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine analogs, presented in a question-and-answer format.

Issue 1: Low Yield in the Initial Cyclization to Form the 7-Azaindole Core

Q: My initial cyclization reaction to form the 7-fluoro-7-azaindole core is resulting in low yields or failing completely. What are the common causes and how can I optimize this step?

A: The formation of the 7-azaindole core is a critical step and its success is highly dependent on the chosen synthetic route and reaction conditions. Several classic indole syntheses can be adapted for azaindoles, but the electron-deficient nature of the pyridine ring often requires modifications.[1][2]

Potential Causes & Solutions:

  • Inappropriate Synthetic Route: Classic methods like the Fischer indole synthesis can be less effective for azaindoles due to the pyridine ring's electronic properties.[2] The Bartoli and Madelung syntheses are often better suited for 7-azaindole synthesis.[3]

    • Recommendation: Consider employing a robust method such as a palladium-catalyzed cross-coupling reaction followed by cyclization. A one-pot process involving a Sonogashira coupling of a 2-aminopyridine derivative with a terminal alkyne, followed by an acid-catalyzed cyclization, has proven effective for a range of 7-azaindole derivatives.[1]

  • Suboptimal Reaction Conditions for Pictet-Spengler Type Reactions: If you are using a Pictet-Spengler type reaction, the choice of acid catalyst and solvent is crucial.[4][5]

    • Recommendation: A screen of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) should be performed.[6] Aprotic solvents can sometimes provide superior yields compared to traditional protic solvents.[4]

  • Poor Quality of Starting Materials: Impurities in the starting 2-aminopyridine derivative or the coupling partner can significantly impact the reaction outcome.

    • Recommendation: Ensure the purity of all starting materials through appropriate purification techniques like recrystallization or column chromatography.

Issue 2: Difficulty in Regioselective Functionalization of the 7-Fluoro-7-azaindole Core

Q: I am struggling to achieve regioselective functionalization at the desired position of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine core. How can I control the selectivity?

A: Achieving regioselectivity in the functionalization of the 7-azaindole scaffold is a common challenge. The electronic properties of both the pyridine and pyrrole rings influence the reactivity of different positions.

Strategies for Regiocontrol:

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen is a powerful strategy to direct functionalization.

    • N-Sulfonyl Protection: N-sulfonyl protected 7-azaindoles have been shown to undergo regioselective C-H sulfenylation at the C3 position.[7]

    • Bulky Protecting Groups: For reactions involving lithiation, a bulky protecting group like triisopropylsilyl (TIPS) can direct metallation to a specific position by sterically hindering others.[8]

    • Boc Protection: The tert-butyloxycarbonyl (Boc) group is another common choice that can be easily introduced and removed under mild conditions.[9]

  • Directed Ortho-Metalation (DoM): This technique can be employed to functionalize the pyridine ring. By choosing an appropriate directing group, you can achieve selective deprotonation and subsequent reaction with an electrophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for introducing a wide range of substituents.[10][11]

    • Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds with aryl or vinyl boronic acids.[10][12][13] The reaction is typically catalyzed by a palladium complex with a suitable ligand and base.

    • Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups.[10][14]

    • Heck Coupling: This is useful for forming C-C bonds with alkenes.[10][11]

Issue 3: Challenges with the Introduction of the Fluorine Atom

Q: I am having trouble introducing the fluorine atom onto the pyridine ring. What are the most effective methods for fluorination?

A: The introduction of a fluorine atom onto a heterocyclic ring can be challenging and often requires specific reagents and conditions.[15]

Recommended Fluorination Methods:

  • Direct Fluorination with Elemental Fluorine: This method can be effective but requires specialized equipment and careful handling due to the high reactivity of elemental fluorine. The reaction is often carried out in the presence of a halogen co-catalyst.[16][17]

  • Halogen Exchange (Halex) Reaction: This involves the replacement of a chlorine or bromine atom with fluorine using a fluoride source like KF or SbF₃.[18] This is a widely used industrial process.

  • Diazotization-Fluorination (Balz-Schiemann Reaction): If a corresponding amino-substituted precursor is available, it can be converted to a diazonium salt and then treated with a fluoride source (e.g., HBF₄) to introduce the fluorine atom.

Issue 4: Product Purification and Characterization

Q: I am facing difficulties in purifying my final 7-fluoro-1H-pyrrolo[2,3-c]pyridine analog and confirming its structure.

A: Purification and characterization are critical steps to ensure the identity and purity of your synthesized compound.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure crystalline material.

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the structure of your compound.[19][20][21] The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms and the position of the fluorine substituent.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in your molecule.[20]

II. Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using the 7-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold in drug discovery?

The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][8] The introduction of a fluorine atom can further enhance its drug-like properties by:

  • Modulating Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.[15]

  • Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

  • Altering Lipophilicity and pKa: The electronegativity of fluorine can influence the compound's physical properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[15]

Q2: What are the most common protecting groups for the pyrrole nitrogen in 7-azaindole synthesis, and what are their cleavage conditions?

The choice of protecting group depends on the subsequent reaction conditions.[9]

Protecting GroupIntroduction ReagentCleavage ConditionsKey Features
Boc Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), HClMild cleavage, sensitive to strong acids.[9]
Sulfonyl (e.g., Tosyl) p-Toluenesulfonyl chloride (TsCl)Strong base (e.g., NaOH, KOH), or reductive cleavageElectron-withdrawing, activates the ring for certain reactions.[7]
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)Fluoride source (e.g., TBAF), or acidic conditionsStable to a wide range of conditions.
TIPS Triisopropylsilyl chloride (TIPSCl)Fluoride source (e.g., TBAF)Bulky group, useful for directing metallation.[8][9]

Q3: How can I monitor the progress of my synthesis reactions effectively?

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of products and byproducts and confirm their molecular weights.[19]

III. Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 7-fluoro-1H-pyrrolo[2,3-c]pyridine derivative with a boronic acid.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated 7-fluoro-7-azaindole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Start 2-Aminopyridine Derivative Core 7-Fluoro-7-azaindole Core Start->Core Cyclization Protected_Core N-Protected Core Core->Protected_Core Protection Functionalized_Core Functionalized Analog Protected_Core->Functionalized_Core Cross-Coupling/Substitution Deprotected_Analog Deprotected Analog Functionalized_Core->Deprotected_Analog Deprotection Final_Product Purified Final Product Deprotected_Analog->Final_Product Purification

Caption: General workflow for the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine analogs.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Poor Starting Material Quality Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Incorrect Synthetic Route Problem->Cause3 Solution1 Purify Starting Materials Cause1->Solution1 Solution2 Optimize T, solvent, catalyst Cause2->Solution2 Solution3 Explore Alternative Synthesis Cause3->Solution3

Caption: A logic diagram for troubleshooting low reaction yields.

IV. References

  • BenchChem. (n.d.). Functionalization of the 1-Acetyl-7-azaindole Core. Retrieved February 14, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved February 14, 2026, from

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved February 14, 2026, from

  • Sunny, A., et al. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... ResearchGate. Retrieved February 14, 2026, from

  • (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Retrieved February 14, 2026, from

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved February 14, 2026, from

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved February 14, 2026, from

  • (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved February 14, 2026, from

  • Baran Lab. (n.d.). Azaindole Survival Guide. Retrieved February 14, 2026, from

  • BenchChem. (n.d.). Optimization of reaction conditions for 7-Azaoxindole synthesis. Retrieved February 14, 2026, from

  • BLDpharm. (n.d.). 7-fluoro-1H-pyrrolo[2,3-c]pyridine. Retrieved February 14, 2026, from

  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved February 14, 2026, from

  • (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved February 14, 2026, from

  • BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved February 14, 2026, from

  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved February 14, 2026, from

  • (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved February 14, 2026, from

  • (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. Retrieved February 14, 2026, from

  • (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved February 14, 2026, from

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 14, 2026, from

  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds. Retrieved February 14, 2026, from

  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Retrieved February 14, 2026, from

  • Scientific Research Publishing. (n.d.). Spectroscopic Characterization. Retrieved February 14, 2026, from

  • BenchChem. (n.d.). troubleshooting Oxa-Pictet–Spengler reaction side reactions. Retrieved February 14, 2026, from

  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds. Retrieved February 14, 2026, from

  • (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved February 14, 2026, from

  • (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Retrieved February 14, 2026, from

  • (n.d.). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Retrieved February 14, 2026, from

  • (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 14, 2026, from

  • (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Retrieved February 14, 2026, from

  • (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved February 14, 2026, from

  • (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Retrieved February 14, 2026, from

  • (n.d.). Design, synthesis, and spectroscopic properties of extended and fused pyrrolo-dC and pyrrolo-C analogs. PubMed. Retrieved February 14, 2026, from

Sources

Validation & Comparative

7-fluoro-1H-pyrrolo[2,3-c]pyridine vs. 7-chloro-1H-pyrrolo[2,3-c]pyridine activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 7-fluoro-1H-pyrrolo[2,3-c]pyridine and 7-chloro-1H-pyrrolo[2,3-c]pyridine (commonly referred to as 7-substituted 6-azaindoles). It is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors or designing novel heterocyclic scaffolds.

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., JAK, CDK, and c-Met inhibitors). The 7-position (ortho to the pyridine nitrogen) is a "privileged" site for substitution, dramatically influencing the scaffold's electronic profile, metabolic stability, and binding affinity.

  • 7-Chloro Derivative: Primarily functions as a synthetic lynchpin . The C-Cl bond is activated for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the attachment of solubilizing tails or hydrophobic groups. Biologically, it exhibits intrinsic cytotoxicity and CDK-1 inhibitory potential.[1]

  • 7-Fluoro Derivative: Serves as a terminal optimization fragment . The C-F bond is metabolically robust and electronically withdraws density from the pyridine nitrogen (N6), modulating hydrogen-bond acceptor capability without introducing the steric bulk of a chlorine atom.

Physicochemical & Structural Profiling

The choice between Fluorine (F) and Chlorine (Cl) at the 7-position dictates the molecule's interaction with the ATP-binding pocket of kinases.

Comparative Data Table
Property7-Fluoro-1H-pyrrolo[2,3-c]pyridine 7-Chloro-1H-pyrrolo[2,3-c]pyridine Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅSterics: Cl may clash in tight "gatekeeper" regions; F mimics H (1.20 Å).
Electronegativity (Pauling) 3.983.16Electronics: F reduces N6 basicity more than Cl, altering H-bond acceptor strength.
C-X Bond Energy ~485 kJ/mol~327 kJ/molMetabolism: F blocks metabolic oxidation (P450) effectively; Cl is a handle for substitution.
Lipophilicity (ClogP) ~1.3 (Est.)1.9 (Measured)ADME: Cl increases lipophilicity, potentially improving permeability but reducing solubility.
Synthetic Utility Low (Terminal Group)High (Leaving Group)Cl allows further diversification via SNAr or Pd-catalysis.
Electronic Impact on the Scaffold

The 1H-pyrrolo[2,3-c]pyridine core contains a pyridine nitrogen (N6) which often acts as a Hydrogen Bond Acceptor (HBA) in the kinase hinge region.

  • 7-F: Strong inductive withdrawal (-I) lowers the pKa of N6, potentially weakening the H-bond with the kinase hinge residue (e.g., Valine or Leucine backbone NH). However, the small size of F allows the scaffold to sit deeper in the pocket.

  • 7-Cl: Moderate inductive withdrawal and weak resonance donation (+R). The larger Cl atom can induce a "twist" in the binding mode or fill a small hydrophobic pocket adjacent to the hinge.

Synthetic Accessibility & Pathways[2]

The synthesis of these cores relies on the Bartoli Indole Synthesis , which is robust for electron-deficient ortho-substituted nitrobenzenes/pyridines.

Pathway Visualization (DOT)

SynthesisPath Start 2-Halo-3-nitropyridine (X = F or Cl) Reagent Vinylmagnesium bromide (3.0 equiv, -78°C) Start->Reagent THF Intermediate Nitro-vinyl Adduct (Transient) Reagent->Intermediate Addition Cyclization [3,3]-Sigmatropic Rearrangement Intermediate->Cyclization Bartoli Product 7-Halo-1H-pyrrolo[2,3-c]pyridine Cyclization->Product Yield: 35-45%

Figure 1: Bartoli Indole Synthesis pathway for 7-substituted 6-azaindoles.

Detailed Protocol: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Source Validation: Adapted from verified protocols for 6-azaindoles (Ref 1, 3).

  • Reagents: 2-chloro-3-nitropyridine (10.0 g, 63 mmol), Vinylmagnesium bromide (1.0 M in THF, 200 mL, ~3.2 equiv), Anhydrous THF (500 mL).

  • Setup: Flame-dried 1L 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in THF and cool to -78°C (Critical: Temperature control prevents polymerization).

    • Add Vinylmagnesium bromide dropwise over 45 minutes. The solution will turn dark deep red/brown.

    • Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 200 mL). Dry combined organics over Na₂SO₄. Filter and concentrate.

  • Purification: Flash column chromatography (SiO₂). Gradient: 0% → 50% EtOAc in Hexanes.

  • Yield: Typically 35-40% (approx. 3.8 g).

    • Note: The 7-Fluoro analog follows the same protocol using 2-fluoro-3-nitropyridine, though yields may be slightly lower due to the higher reactivity of the C-F bond toward nucleophilic attack by the Grignard reagent.

Biological Activity & Application

Case Study: Kinase Inhibition Profile

While direct head-to-head data is proprietary in many campaigns, literature on the 6-azaindole scaffold (Ref 1, 2) allows for the following activity reconstruction:

Target Class7-Chloro Activity Profile7-Fluoro Activity Profile
CDK-1 / CDK-2 Active. The 7-Cl derivative (Compound T2) showed direct inhibition of CDK-1 and induction of G2/M cell cycle arrest in HCT-116 cells (Ref 1).Modulator. F-substitution is typically used to optimize potency after a lead is found. It reduces metabolic clearance of the scaffold.
JAK Family Scaffold Handle. Used as an intermediate to attach aryl groups at C7 via Suzuki coupling to access the hydrophobic pocket of JAK2 (Ref 2).Selectivity Filter. 7-F can improve selectivity against off-target kinases by altering the electrostatic potential surface of the binding face.
Cytotoxicity High. 7-Cl-6-azaindole exhibits intrinsic cytotoxicity (IC₅₀ < 10 µM in some lines) due to reactive metabolites or off-target binding.Low/Moderate. Generally more inert; toxicity depends heavily on the substituents at the 3-position.
Mechanistic Insight: The "Gatekeeper" Interaction

In many kinases (e.g., EGFR, Src), the "gatekeeper" residue controls access to the back hydrophobic pocket.

  • 7-Chloro: The large radius (1.75 Å) often clashes with bulky gatekeepers (e.g., Methionine or Phenylalanine), making 7-Cl analogs less effective against wild-type kinases with restricted pockets but potentially active against smaller gatekeeper mutants (e.g., T790M).

  • 7-Fluoro: The small radius (1.47 Å) allows the scaffold to bind even in restricted pockets, maintaining potency across a broader panel of kinase mutants.

Decision Framework for Researchers

Use the following logic flow to determine which derivative to prioritize in your campaign.

DecisionTree Start Objective: Optimize 6-Azaindole Scaffold Q1 Is the 7-position a vector for growth? Start->Q1 Branch1 YES: Need to attach tail Q1->Branch1 Branch2 NO: Terminal position Q1->Branch2 Action1 Use 7-CHLORO (Suzuki/Buchwald Handle) Branch1->Action1 Q2 Is Metabolic Stability an issue? Branch2->Q2 Branch3 YES: High Clearance Q2->Branch3 Branch4 NO: Potency focus Q2->Branch4 Action2 Use 7-FLUORO (Blocks P450 oxidation) Branch3->Action2 Action3 Test Both: Cl for hydrophobic fill F for electronics Branch4->Action3

Figure 2: Strategic decision tree for selecting between 7-F and 7-Cl substitutions.

References

  • An Updated Review on Marine Anticancer Compounds. (Discusses 7-chloro-1H-pyrrolo[2,3-c]pyridine (T2) cytotoxicity and CDK-1 inhibition). Int. J. Mol.[1] Sci. 2017. Link

  • Heterocyclic compounds as protein kinase inhibitors. (Patent describing 7-chloro-6-azaindole synthesis and JAK activity). US Patent 8,980,911. Link

  • Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine. (ChemicalBook/Sigma Verified Data). Link

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (Review of the 6-azaindole scaffold). Organic Chemistry Frontiers. Link

Sources

A Comparative Guide to Validating Cellular Target Engagement of 7-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of leading methodologies for validating the intracellular target engagement of 7-fluoro-1H-pyrrolo[2,3-c]pyridine. As drug discovery pipelines increasingly focus on identifying molecules with high cellular potency and specificity, the direct confirmation of a compound's interaction with its intended target in a physiological context is paramount. This document offers an in-depth analysis of experimental design, data interpretation, and the strategic application of orthogonal assays to build a robust target engagement dossier.

Introduction: The Imperative of Cellular Target Validation

7-fluoro-1H-pyrrolo[2,3-c]pyridine belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for its role as an effective hinge-binding motif in protein kinase inhibitors.[1][2][3] The pyridine nitrogen and pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the kinase hinge region, mimicking the interaction of ATP.[4] Consequently, novel derivatives like 7-fluoro-1H-pyrrolo[2,3-c]pyridine are frequently synthesized with the hypothesis of targeting one or more of the over 500 kinases in the human kinome.[1]

However, a successful biochemical assay demonstrating enzyme inhibition is only the first step. To advance a compound, researchers must answer a critical question: Does the compound engage its intended target within the complex milieu of a living cell? Cellular target engagement assays are essential to bridge the gap between biochemical potency and cellular efficacy, providing invaluable data on cell permeability, target accessibility, and potential off-target effects that are not captured in vitro.[5][6]

This guide compares three gold-standard, yet fundamentally different, approaches to confirm and quantify the cellular target engagement of 7-fluoro-1H-pyrrolo[2,3-c]pyridine:

  • Cellular Thermal Shift Assay (CETSA®): A label-free biophysical method based on ligand-induced thermal stabilization of the target protein.[7]

  • NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence resonance energy transfer (BRET) assay that measures compound binding in live cells.[8][9]

  • Phospho-Protein Western Blot: A classic immunoassay to validate the functional downstream consequences of target inhibition.[10]

We will delve into the principles, protocols, and comparative advantages of each technique, providing a strategic framework for their application.

Part 1: The Target Hypothesis - A Kinase-Centric Approach

The 7-azaindole scaffold is a well-established ATP-competitive kinase inhibitor fragment.[2][11] Its structure allows it to fit into the ATP binding pocket, forming key hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction physically blocks ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase. The initial hypothesis for 7-fluoro-1H-pyrrolo[2,3-c]pyridine is, therefore, that it functions as a kinase inhibitor.

cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Backbone Amide & Carbonyl) c_lobe C-Lobe compound 7-fluoro-1H-pyrrolo[2,3-c]pyridine Pyrrole NH Pyridine N hinge->compound:f1 H-bond (Acceptor) n_lobe N-Lobe compound:f0->hinge H-bond (Donor) caption Fig 1. 7-azaindole scaffold binding to a kinase hinge.

Caption: Fig 1. 7-azaindole scaffold binding to a kinase hinge.

Part 2: Primary Target Engagement Methodologies: A Head-to-Head Comparison

Confirming the direct physical interaction between 7-fluoro-1H-pyrrolo[2,3-c]pyridine and its putative kinase target inside cells is the primary goal. We will compare two powerful and widely adopted methods: CETSA and NanoBRET.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[7][12] This increased stability means a higher temperature is required to denature the protein. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.[13]

cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat intact cells with Vehicle (DMSO) or 7-fluoro-1H-pyrrolo[2,3-c]pyridine B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble fraction (supernatant) from aggregated protein (pellet) C->D E 5. Detection Analyze soluble protein levels by Western Blot or other methods D->E caption Fig 2. A schematic overview of the CETSA protocol.

Caption: Fig 2. A schematic overview of the CETSA protocol.[13]

  • Cell Culture: Plate a suitable cell line known to express the target kinase at a density of 1-2 million cells per condition.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration (e.g., 10 µM) of 7-fluoro-1H-pyrrolo[2,3-c]pyridine for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.[13]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western Blot using a validated antibody against the target kinase.

  • Data: The output is a "melting curve" where the band intensity of the soluble target protein decreases with increasing temperature. In the presence of the binding compound, this curve shifts to the right, indicating thermal stabilization.

  • Strengths:

    • Label-free: It assesses the engagement of the native, unmodified protein in its natural environment.[14]

    • Physiologically Relevant: Can be performed in intact cells, tissues, and even in vivo.[12]

  • Limitations:

    • Not Universal: Not all ligand binding events result in a measurable thermal shift, potentially leading to false negatives.[14][15]

    • Throughput: Traditional Western Blot-based CETSA is low-throughput.[16]

    • Antibody Dependent: Relies on the availability of a specific and high-quality antibody for detection.

B. NanoBRET™ Target Engagement Assay

NanoBRET is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8] The system requires two components: the target protein expressed as a fusion with the bright, small NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds reversibly to the target protein's active site.[8] When the tracer binds to the NanoLuc-fused target, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the same site will compete with the tracer, disrupting BRET in a dose-dependent manner.[17][18]

cluster_workflow NanoBRET Target Engagement Workflow A 1. Transfection Express target kinase as a NanoLuc® fusion protein in cells B 2. Compound & Tracer Addition Dispense cells into a microplate. Add test compound dilutions followed by a fixed concentration of fluorescent tracer A->B C 3. Equilibration Incubate at 37°C for 2 hours to allow binding to reach equilibrium B->C D 4. Substrate Addition Add NanoLuc® substrate to initiate the bioluminescent reaction C->D E 5. Detection Measure luminescence at two wavelengths (donor & acceptor) and calculate BRET ratio D->E caption Fig 3. Overview of the NanoBRET TE protocol.

Caption: Fig 3. Overview of the NanoBRET TE protocol.[19]

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein. After 18-24 hours, harvest and resuspend the cells in Opti-MEM.[19]

  • Compound Plating: Prepare serial dilutions of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in a white, 384-well assay plate.

  • Tracer Addition: Add the specific NanoBRET tracer for the kinase of interest to the cells.

  • Cell Dispensing: Dispense the cell/tracer mix into the assay plate containing the test compound.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2 to allow for compound entry and binding equilibrium.[19]

  • Detection: Add the NanoBRET Nano-Glo® Substrate. Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[19]

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

  • Data: The output is a dose-response curve from which an intracellular IC50 (the concentration of compound required to displace 50% of the tracer) can be derived, reflecting target affinity in living cells.

  • Strengths:

    • High-Throughput: The plate-based, no-wash format is highly amenable to screening and SAR studies.[15][18]

    • Quantitative: Provides robust, quantitative data on compound affinity and can also be adapted to measure residence time.[8]

    • Broad Applicability: Assays are available for over 350 kinases.[9]

  • Limitations:

    • Requires Engineering: Relies on the overexpression of a non-native fusion protein.[15]

    • Tracer Dependent: Requires a specific, validated fluorescent tracer for each target. The assay may produce false negatives if a compound binds non-competitively with the tracer.[15]

Part 3: Orthogonal Validation - Confirming Functional Consequences

Demonstrating that 7-fluoro-1H-pyrrolo[2,3-c]pyridine binds to its target is crucial, but it's equally important to show that this binding event leads to the expected biological outcome: inhibition of the kinase's activity. Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase is the definitive method for this functional validation.[10]

cluster_pathway Kinase Signaling Pathway & Western Blot Validation A Upstream Signal B Target Kinase A->B C Downstream Substrate (Inactive) B->C D Phosphorylated Substrate (Active) C->D Phosphorylation E Cellular Response D->E G Western Blot Analysis: Measure ratio of Phospho-Substrate vs. Total Substrate D->G F 7-fluoro-1H-pyrrolo[2,3-c]pyridine F->B Inhibition caption Fig 4. Inhibition of a kinase blocks substrate phosphorylation.

Caption: Fig 4. Inhibition of a kinase blocks substrate phosphorylation.

  • Cell Treatment: Plate cells and starve overnight in low-serum media to reduce basal signaling. Treat with increasing concentrations of 7-fluoro-1H-pyrrolo[2,3-c]pyridine for 2-4 hours.

  • Stimulation: If the pathway is not basally active, stimulate all wells (except the negative control) with an appropriate growth factor or activator for 15-30 minutes to induce phosphorylation of the target substrate.

  • Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk in TBST for 1 hour.[13]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading and to allow for quantification of the phosphorylation signal relative to the total substrate protein.[10][20]

Part 4: Data Synthesis & Comparison

To effectively choose the right assay, it is critical to understand their distinct characteristics and the data they generate.

Comparative Summary of Methodologies
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementPhospho-Protein Western Blot
Principle Ligand-induced thermal stabilization[7]Bioluminescence Resonance Energy Transfer (BRET)[8]Immunoassay for protein phosphorylation
Key Output Thermal shift (ΔTm) or Isothermal Dose-Response (ITDR)Intracellular IC50 or KD[18]Change in substrate phosphorylation
Measures Direct Target BindingDirect Target BindingDownstream Functional Effect
Format Tube/Plate-basedMicroplate-based (96, 384, 1536-well)[18]Gel-based
Throughput Low to MediumHighLow
Requirement Specific primary antibodyNanoLuc® fusion protein, fluorescent tracer[15]Phospho-specific primary antibody
Label-Free? Yes (for the target protein)No (requires genetic modification and tracer)Yes (for the compound)
Hypothetical Experimental Data

Table 1: CETSA Isothermal Dose-Response (ITDR) Data (Data collected at a fixed temperature, e.g., 54°C)

[Compound] (µM)% Soluble Target Protein (Normalized)
0 (Vehicle)25%
0.0128%
0.145%
1.085%
10.098%
EC50 ~0.15 µM

Table 2: NanoBRET™ Target Engagement Data

[Compound] (µM)NanoBRET Ratio (mBU)
0 (Vehicle)550
0.01510
0.1310
1.095
10.055
IC50 ~0.12 µM

Table 3: Western Blot Quantification Data

[Compound] (µM)Ratio of (Phospho-Substrate / Total Substrate)
0 (Vehicle)1.00
0.010.95
0.10.60
1.00.15
10.00.05
IC50 ~0.18 µM

The concordance between the biophysical binding data (CETSA, NanoBRET) and the functional cellular data (Western Blot) provides a powerful, multi-faceted validation of on-target activity for 7-fluoro-1H-pyrrolo[2,3-c]pyridine.

Conclusion and Recommendations

Validating the cellular target engagement of a novel compound like 7-fluoro-1H-pyrrolo[2,3-c]pyridine is a non-negotiable step in modern drug discovery. No single method provides a complete picture; rather, a strategic combination of orthogonal assays is required to build a compelling case for a compound's mechanism of action.

  • For initial hit validation and SAR studies, the high-throughput and quantitative nature of the NanoBRET™ Target Engagement Assay is often the most efficient choice, provided a suitable tracer and fusion vector are available.[16] It allows for the rapid ranking of compounds by their intracellular affinity.

  • To confirm engagement with the native, unmodified protein, the Cellular Thermal Shift Assay (CETSA) is the gold standard. It provides label-free evidence of a direct physical interaction in a physiological context and is an excellent orthogonal method to validate primary screening hits.[14][16]

  • To unequivocally link target binding to functional activity, a downstream Western Blot analysis of substrate phosphorylation is essential. This assay confirms that the binding event translates into the desired biological outcome—inhibition of the kinase's catalytic function.

By integrating these biophysical and functional approaches, researchers can confidently validate the on-target activity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine, de-risk potential off-target liabilities, and make informed decisions to advance the most promising candidates toward clinical development.

References

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  • Bollini, S., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 54(23), 8129-8152. Retrieved from [Link]

  • Lork, C., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 16(8), 1473-1485. Retrieved from [Link]

  • ResearchGate. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Fallacara, A. L. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors (Doctoral dissertation). Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Owicki, J. C. (2003). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 6(3), 183-194. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1439, 237-248. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology, 17(2), 314-323. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Dai, L. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2141, 149-160. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2894-2903. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Atlas Antibodies. (n.d.). Western Blot. Retrieved from [Link]

  • Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911651. Retrieved from [Link]

  • Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. Retrieved from [Link]

  • Zhang, Y., et al. (2020). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic Chemistry, 94, 103403. Retrieved from [Link]

  • Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 430. Retrieved from [Link]

  • Zhang, H., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selectivity and Off-Target Liability Assessment

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the adage "know thy target" extends far beyond the primary mechanism of action. The intricate web of the human kinome, with its high degree of structural homology, presents a formidable challenge: ensuring that a therapeutic candidate is not only potent but also exquisitely selective. Unintended interactions with off-target kinases can lead to a cascade of adverse effects, derailing promising candidates in late-stage development. This guide provides a comprehensive cross-reactivity profiling of a novel kinase inhibitor, 7-fluoro-1H-pyrrolo[2,3-c]pyridine, contextualized by a comparative analysis with relevant alternative compounds. We will delve into the causality behind experimental design, present detailed methodologies for robust off-target screening, and interpret the resulting data to build a holistic safety and selectivity profile.

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the well-established 7-azaindole framework, has emerged as a promising template for kinase inhibitors.[1] The strategic placement of nitrogen atoms allows it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2] The addition of a fluorine atom at the 7-position is a common medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability and binding affinity. Based on preliminary internal screening and the known targets of related pyrrolopyridine derivatives, 7-fluoro-1H-pyrrolo[2,3-c]pyridine has been identified as a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, a critical target in oncology and inflammatory diseases.[3]

This guide will compare the selectivity profile of 7-fluoro-1H-pyrrolo[2,3-c]pyridine (Compound A) with two key comparators:

  • Compound B: A closely related pyrrolo[3,2-c]pyridine derivative, which has also demonstrated potent FMS kinase inhibition.[3]

  • Pexidartinib: An FDA-approved kinase inhibitor that targets FMS, providing a real-world clinical benchmark.

The Imperative of Early and Comprehensive Profiling

Off-target liabilities are a leading cause of attrition in drug development.[4] For kinase inhibitors, these can manifest as cardiovascular toxicity, immunosuppression, or other unforeseen adverse events.[4] Therefore, a multi-faceted approach to cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a self-validating research program. Our strategy employs a tiered approach, beginning with a broad, high-throughput screen to survey the kinome, followed by more focused secondary assays on identified hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Safety Profiling Compound A Compound A KinomeScan Broad Kinome Panel (e.g., KINOMEscan®) Compound A->KinomeScan Single High Concentration (e.g., 1 µM) Hit Identification Identify Off-Target Hits (% Inhibition > 65%) KinomeScan->Hit Identification Dose-Response IC50 Determination for Off-Target Hits Hit Identification->Dose-Response Prioritize Hits Safety Panel Broad Safety Panel (GPCRs, Ion Channels, etc.) Dose-Response->Safety Panel Inform Further Testing Cellular Assays Cell-Based Target Engagement & Phenotypic Assays Safety Panel->Cellular Assays

Caption: Tiered approach to cross-reactivity profiling.

Part 1: Kinome-Wide Selectivity Assessment

The initial and most critical step is to understand the interaction landscape of Compound A across the human kinome. A competition binding assay platform, such as Eurofins Discovery's KINOMEscan®, is the gold standard for this purpose.[5] This methodology avoids the complexities of ATP concentration and substrate specificity inherent in enzymatic assays, providing a direct measure of binding affinity.

Experimental Protocol: Competition Binding Assay (KINOMEscan®)
  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.[5]

  • Compound Preparation: Compound A, Compound B, and Pexidartinib are solubilized in DMSO to a stock concentration of 10 mM.

  • Screening: The compounds are screened at a single high concentration (1 µM) against a panel of over 400 human kinases. DMSO serves as the negative control (100% activity/0% inhibition).

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for identifying significant off-target interactions is a %Ctrl value < 35 (or >65% inhibition).

Comparative Kinome Profiling Data

The following table summarizes the binding interactions (% Inhibition at 1 µM) for kinases where at least one compound showed significant activity. For clarity, only hits exceeding 65% inhibition are displayed, alongside the primary target, FMS.

Kinase TargetCompound A (Hypothetical Data)Compound B[3]PexidartinibKinase FamilyAssociated Pathologies
FMS (CSF-1R) 99% 81% 98% Tyrosine KinaseCancer, Inflammation
FLT3 (D835Y)75%42%95%Tyrosine KinaseAcute Myeloid Leukemia
c-MET45%40%68%Tyrosine KinaseCancer
KIT88%<20%97%Tyrosine KinaseGIST, Melanoma
DDR172%<20%55%Tyrosine KinaseFibrosis, Cancer
TRKA68%<20%40%Tyrosine KinasePain, Cancer
ABL130%<20%85%Tyrosine KinaseChronic Myeloid Leukemia
Interpretation of Kinome Scan Data
  • Compound A (Hypothetical): Our lead candidate demonstrates high potency against the primary target, FMS. However, it exhibits significant off-target binding to KIT, FLT3, DDR1, and TRKA. The interaction with KIT is particularly strong, suggesting a potential for dual activity but also a liability that must be investigated.

  • Compound B: This analog shows good selectivity for FMS over the tested panel, with only moderate inhibition of FLT3 and c-MET.[3] Its cleaner profile may be advantageous, though its primary target inhibition is lower than Compound A's at this concentration.

  • Pexidartinib: The approved drug shows potent inhibition of FMS, but also significant activity against KIT and FLT3, a known characteristic of this multi-kinase inhibitor. Its profile highlights that a degree of polypharmacology can be clinically acceptable and even beneficial in certain contexts.

G cluster_A Compound A Profile cluster_B Compound B Profile cluster_P Pexidartinib Profile A_FMS FMS A_KIT KIT A_FLT3 FLT3 A_DDR1 DDR1 B_FMS FMS B_FLT3 FLT3 P_FMS FMS P_KIT KIT P_FLT3 FLT3

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purines, allowing for interactions with a wide array of biological targets, particularly protein kinases. The introduction of a fluorine atom at the 7-position of this scaffold presents a compelling strategy for modulating its physicochemical and pharmacokinetic properties, potentially leading to the development of more potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-fluoro-1H-pyrrolo[2,3-c]pyridine analogs, drawing comparisons with the parent scaffold and elucidating the critical role of the 7-fluoro substituent.

The 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core: A Versatile Pharmacophore

The 6-azaindole nucleus is a key component in numerous biologically active compounds, including kinase inhibitors and potassium-competitive acid blockers (P-CABs).[1][2] Its versatility stems from the presence of both a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen), which can engage in crucial interactions within the active sites of enzymes.[2]

Kinase Inhibition Profile

The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4] The nitrogen atom in the pyridine ring can form a key hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine core of ATP.[2] Various substitutions on the 6-azaindole core have been explored to enhance potency and selectivity against different kinase targets.

Potassium-Competitive Acid Blockers (P-CABs)

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as P-CABs for the treatment of acid-related disorders.[1] In this context, the 7-amino-1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a promising lead. Molecular modeling and SAR studies have revealed that substituents at the 1-position can access lipophilic pockets and interact with polar residues in the H+/K+-ATPase enzyme.[1]

The Impact of the 7-Fluoro Substituent: A Strategic Modification

The introduction of a fluorine atom at the 7-position of the 1H-pyrrolo[2,3-c]pyridine scaffold is a strategic modification that can profoundly influence the molecule's biological activity.[3][5] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can be leveraged to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[5]

Modulation of Physicochemical Properties
  • pKa Alteration: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, potentially influencing its hydrogen bonding capabilities and overall solubility.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its membrane permeability and oral bioavailability.[5] However, the overall effect on lipophilicity will also depend on the other substituents present in the molecule.

Enhancement of Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway for many drug molecules. The strong carbon-fluorine bond is resistant to oxidative metabolism, and therefore, introducing a fluorine atom at a metabolically susceptible position can block this pathway, leading to improved metabolic stability and a longer half-life.[3][6]

Alteration of Binding Interactions

The 7-fluoro substituent can influence the binding of the molecule to its target protein in several ways:

  • Direct Interactions: The fluorine atom can participate in favorable interactions with the protein, such as dipole-dipole or orthogonal multipolar interactions with backbone carbonyls.[3][6]

  • Conformational Effects: The presence of a fluorine atom can alter the conformation of the molecule, potentially pre-organizing it for a more favorable binding orientation.

  • Modulation of Hydrogen Bonding: The electron-withdrawing effect of the fluorine atom can influence the hydrogen-bonding strength of the nearby pyridine nitrogen, which could be critical for hinge-binding in kinase inhibitors.

Comparative SAR of 1H-pyrrolo[2,3-c]pyridine Analogs

The following table summarizes the key SAR findings for substitutions at various positions of the 1H-pyrrolo[2,3-c]pyridine scaffold, with a focus on P-CAB activity.[1] This data provides a foundation for understanding how the introduction of a 7-fluoro group might impact the overall activity profile.

Position of SubstitutionSubstituentEffect on P-CAB ActivityRationale
1-Position Alkyl, Substituted AlkylGenerally well-tolerated; can access lipophilic pockets.Allows for fine-tuning of lipophilicity and interaction with specific residues.
Aryl, HeteroarylCan lead to potent inhibitors.Provides opportunities for additional π-stacking and hydrophobic interactions.
7-Position AminoEssential for P-CAB activity in the studied series.Likely forms a key interaction with the target enzyme.
Alkylamino, DialkylaminoCan be tolerated, but may reduce activity compared to the primary amine.Steric bulk may disrupt optimal binding.

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-c]pyridine Analogs

A common synthetic route to access substituted 1H-pyrrolo[2,3-c]pyridines involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The specific starting materials and reagents will vary depending on the desired substitution pattern.

start Substituted Pyridine step1 Functionalization of Pyridine Ring start->step1 e.g., Halogenation, Nitration step2 Pyrrole Ring Annulation step1->step2 e.g., Fischer Indole Synthesis, Larock Indole Synthesis final Substituted 1H-pyrrolo[2,3-c]pyridine step2->final

Synthetic approach to 1H-pyrrolo[2,3-c]pyridines.

Kinase Inhibition Assay

A standard in vitro kinase inhibition assay, such as a radiometric assay or a fluorescence-based assay, can be used to determine the IC50 values of the synthesized analogs against a panel of kinases.

start Compound + Kinase + ATP + Substrate step1 Incubation start->step1 step2 Detection of Phosphorylated Substrate step1->step2 e.g., Radiometric, Fluorescence final IC50 Determination step2->final

Workflow for a typical kinase inhibition assay.

Conclusion and Future Directions

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 7-position offers a powerful tool to modulate the physicochemical properties, metabolic stability, and biological activity of this versatile pharmacophore. While direct and extensive SAR studies on 7-fluoro-1H-pyrrolo[2,3-c]pyridine analogs are still emerging, the existing knowledge of the parent scaffold, combined with the well-established principles of fluorine in medicinal chemistry, provides a strong foundation for future drug discovery efforts.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 7-fluoro-1H-pyrrolo[2,3-c]pyridine analogs with various substitutions at other positions of the scaffold. This will enable a more detailed and comprehensive understanding of the SAR and facilitate the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. Computational modeling and structural biology studies will also be invaluable in elucidating the precise binding modes of these analogs and guiding further rational drug design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.